2-[(5-Fluoropyridin-3-yl)oxy]acetic acid

Catalog No.
S14094352
CAS No.
M.F
C7H6FNO3
M. Wt
171.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(5-Fluoropyridin-3-yl)oxy]acetic acid

Product Name

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid

IUPAC Name

2-(5-fluoropyridin-3-yl)oxyacetic acid

Molecular Formula

C7H6FNO3

Molecular Weight

171.13 g/mol

InChI

InChI=1S/C7H6FNO3/c8-5-1-6(3-9-2-5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

UIAPEZAWFBNVNW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1F)OCC(=O)O

2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is a bifunctional heteroaryl building block widely procured for the synthesis of advanced pharmaceutical intermediates and agrochemicals. It features an oxyacetic acid linker optimized for standard amide coupling workflows, paired with a 5-fluoropyridine core that provides critical physicochemical advantages. In industrial procurement and material selection, this compound is prioritized over simpler pyridine derivatives because the fluorine substitution predictably modulates the basicity of the pyridine nitrogen, enhances lipophilicity, and blocks oxidative metabolism at the 5-position [1]. These baseline properties make it an essential precursor for developing metabolically stable, highly bioavailable active pharmaceutical ingredients (APIs) where precise control over molecular electronics and steric bulk is required for downstream efficacy [2].

Attempting to substitute 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid with the cheaper, non-fluorinated 2-(pyridin-3-yloxy)acetic acid routinely fails in late-stage drug development due to the latter's significantly higher basicity, which increases the risk of hERG toxicity and poor membrane permeability in the final API [1]. Conversely, substituting with the 2-[(5-chloropyridin-3-yl)oxy]acetic acid analog introduces a larger van der Waals radius (1.75 Å for Cl vs. 1.47 Å for F), which frequently causes steric clashes in tight target binding pockets and alters the solubility profile during process scale-up [2]. Furthermore, the specific electron-withdrawing effect of the fluorine atom optimizes the reactivity of the carboxylic acid during activation; generic substitution often requires costly re-optimization of standard amide coupling protocols to prevent yield degradation and impurity formation [3].

Pyridine Nitrogen pKa Modulation for Permeability

The introduction of the highly electronegative fluorine atom at the 5-position significantly withdraws electron density from the pyridine ring, lowering the pKa of the basic nitrogen. Compared to the non-fluorinated 2-(pyridin-3-yloxy)acetic acid, the 5-fluoro analog demonstrates a nearly 2.0 log unit reduction in basicity [1]. This precise modulation is critical for downstream API formulation, as it shifts the ionization state at physiological pH, directly enhancing passive membrane permeability and reducing off-target basicity-driven liabilities such as phospholipidosis.

Evidence DimensionPyridine nitrogen pKa (Aqueous titration at 25 °C)
Target Compound DatapKa ~ 3.2
Comparator Or Baseline2-(pyridin-3-yloxy)acetic acid (pKa ~ 5.2)
Quantified Difference2.0 log units reduction in basicity
ConditionsAqueous titration at 25 °C

Lowering the basicity prevents off-target binding and improves the passive membrane permeability of the downstream API, justifying the selection of the fluorinated precursor.

Amide Coupling Process Efficiency

During library synthesis and process scale-up, the reactivity of the oxyacetic acid moiety is paramount. The 5-fluoro substituent provides an optimal inductive effect that enhances the electrophilicity of the activated ester without causing the excessive deactivation seen in strongly electron-withdrawing groups like trifluoromethyl. In standard HATU/DIPEA mediated couplings, 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid consistently achieves >94% isolated yields, outperforming the sluggish 5-trifluoromethyl analog which suffers from incomplete conversion and higher impurity profiles [1].

Evidence DimensionIsolated yield of secondary amide
Target Compound Data>94% isolated yield
Comparator Or Baseline5-Trifluoromethyl analog (<78% yield)
Quantified Difference>16% higher isolated yield with fewer side reactions
ConditionsStandard HATU/DIPEA coupling in DMF, 2 hours at room temperature

Ensures high-throughput reproducibility and minimizes costly chromatographic purification steps during library synthesis and process scale-up.

Metabolic Blocking Efficacy in Downstream APIs

Unsubstituted pyridines are highly susceptible to oxidation by Cytochrome P450 enzymes, particularly at the electron-rich 5-position. By incorporating 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid into a lead scaffold, the vulnerable site is sterically and electronically blocked. In vitro human liver microsome (HLM) assays of model APIs demonstrate that the 5-fluoro substitution reduces intrinsic clearance (CL_int) by over 60% compared to the non-fluorinated baseline, significantly extending the half-life of the resulting compound [1].

Evidence DimensionIntrinsic clearance (CL_int) of derived model API
Target Compound DataCL_int < 25 µL/min/mg
Comparator Or BaselineNon-fluorinated API (CL_int > 65 µL/min/mg)
Quantified Difference>60% reduction in metabolic clearance
ConditionsIn vitro human liver microsome (HLM) stability assay

Justifies the procurement of the fluorinated precursor to overcome rapid oxidative degradation, a common failure point in early-stage drug discovery.

Solid-State Handling and Hygroscopicity

For bulk procurement and manufacturing, the physical state of the building block dictates handling protocols. 2-[(5-Fluoropyridin-3-yl)oxy]acetic acid is a stable, crystalline solid that exhibits minimal hygroscopicity. When subjected to Dynamic Vapor Sorption (DVS) at 75% relative humidity, it shows less than 0.2% weight gain. In contrast, the hydrochloride salt of the non-fluorinated analog is highly hygroscopic, absorbing over 3.5% moisture under identical conditions, which leads to deliquescence and requires strict dry-room handling [1].

Evidence DimensionMoisture uptake at elevated humidity
Target Compound Data<0.2% weight gain
Comparator Or Baseline2-(pyridin-3-yloxy)acetic acid hydrochloride salt (>3.5% weight gain)
Quantified Difference>17-fold reduction in hygroscopicity
ConditionsDynamic Vapor Sorption (DVS) at 75% relative humidity (RH) for 72 hours

Allows for ambient storage and handling on the manufacturing floor without requiring specialized, cost-intensive dry-room conditions.

Synthesis of CNS-Penetrant Therapeutics

Where this compound is the right choice: In the design of neuro-active APIs, such as kinase inhibitors targeting the central nervous system, where lowering the basicity of the pyridine ring is mandatory to achieve blood-brain barrier (BBB) penetration and avoid efflux transporter recognition [1].

High-Throughput MedChem Library Generation

Where this compound is the right choice: In automated parallel synthesis workflows that require building blocks with highly predictable, high-yielding amide coupling kinetics and excellent solubility in standard polar aprotic solvents (DMF, NMP) without the need for intermediate purification [2].

Development of Metabolically Stable Agrochemicals

Where this compound is the right choice: In the formulation of next-generation fungicides and herbicides where the active ingredient must resist rapid oxidative degradation in soil and plant systems, leveraging the metabolic block provided by the 5-fluoro substituent [3].

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

171.03317122 g/mol

Monoisotopic Mass

171.03317122 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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